[2,2'-Bipyridine]-3-carboxylic acid
Overview
Description
The compound of interest, [2,2'-Bipyridine]-3-carboxylic acid, is a derivative of 2,2'-bipyridine, which is a bidentate ligand well-known in coordination chemistry. The addition of a carboxylic acid group to the bipyridine moiety introduces additional functionality that can influence the chemical and physical properties of the compound, as well as its potential applications in various fields such as catalysis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of bipyridine derivatives with carboxylic acid functionalities has been explored in several studies. For instance, the synthesis of [2,2'-bipyridine]-5,5'-dicarboxylic acid, a closely related compound, has been reported to be the most potent inhibitor of prolyl hydroxylase, with an IC50 value of 0.19 µM . The synthesis of copper(I) complexes with 6,6'-disubstituted-2,2'-bipyridine ligands bearing carboxylic acid substituents has also been described, indicating the versatility of these ligands in forming metal complexes . Additionally, the in situ oxidation and decarboxylation of 4,4',6,6'-tetramethyl-2,2'-bipyridine under acidic hydrothermal conditions have been studied, leading to the formation of various bipyridine carboxylic acids .
Molecular Structure Analysis
The molecular structure of bipyridine carboxylic acids has been characterized using various analytical and spectral methods. Single-crystal X-ray diffraction studies have revealed that ruthenium(II) complexes with bipyridine dicarboxylic acids as ligands form roughly regular octahedra with the bipyridine rings acting as neutral bidentate donors . The crystal structures of copper(I) complexes with substituted bipyridine dicarboxylic acids have also been described, highlighting the role of hydrogen bonding and pi-stacking interactions in determining the solid-state packing of these structures .
Chemical Reactions Analysis
The introduction of carboxylic acid groups into the bipyridine framework can significantly affect the biological activity of the resulting complexes. For example, ruthenium(II) complexes with bipyridine dicarboxylic acids have shown differences in DNA/protein binding affinity, antioxidant activity, and cytotoxicity compared to their non-carboxylated counterparts . The carboxylic acid functionalities also play a crucial role in the formation of cocrystals with other molecules, as seen in the formation of molecular cocrystals with di- and tricarboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridine carboxylic acids are influenced by the presence of the carboxylic acid group. The carboxylic acid group can participate in hydrogen bonding, which is evident in the formation of cocrystals and coordination polymers [4, 5, 7, 8, 10]. The carboxylic acid group also enhances the solubility of the compound in polar solvents, which is beneficial for its application in aqueous systems. Additionally, the carboxylic acid functionality can act as a coordinating site for metal ions, leading to the formation of metal complexes with diverse geometries and properties [2, 3].
Scientific Research Applications
Inhibitors of Prolyl 4-Hydroxylase :
- [2,2'-Bipyridine]-5-carboxylic acid derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. These compounds show significant inhibitory activity, with the most potent being [2,2'-bipyridine]-5,5'-dicarboxylic acid (Hales & Beattie, 1993).
Rare Earth Carboxylic Acid Complexes :
- Complexes involving [2,2'-bipyridine]-3-carboxylic acid with rare earth elements have been synthesized. These complexes demonstrate unique structural characteristics and potential for magnetic applications (Zhao, Ren, Liu, & Wang, 2017).
Biological Activity and DNA/Protein Interaction :
- The incorporation of carboxylic acid functionalities into 2,2'-bipyridine influences biological activities like DNA/protein binding, antioxidant activity, and cytotoxicity. Ruthenium(II) complexes with carboxylic acid-modified 2,2'-bipyridine show significant activity in these areas (Kamatchi et al., 2017).
Dye-Sensitized Solar Cells (DSCs) :
- Copper(I) complexes with 2,2'-bipyridine dicarboxylic acids have been developed for use in copper-based dye-sensitized solar cells. These complexes contribute to the efficient conversion of solar energy (Constable et al., 2009).
Metal–Organic Frameworks for Toxic Gas Capture :
- 2,2'-Bipyridine-5,5'-dicarboxylic acid has been used in the synthesis of zirconium-based metal–organic frameworks (MOFs) for the capture of toxic gases like hydrogen sulfide. These frameworks show high capacities, especially when loaded with copper (Nickerl et al., 2014).
Photoreduction of Water :
- Complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid have been used as sensitizers for the photoreduction of water. These complexes exhibit significant hydrogen production efficiencies (Launikonis, Lay, Mau, Sargeson, & Sasse, 1986).
Coordination Chemistry and Network Formation :
- The novel ligand 4,4′,6,6′-tetracarboxylic acid-2,2′-bipyridine and its coordination chemistry have been investigated, showcasing its potential in creating diverse metal coordination networks (Kelly, Goetz, Batten, & Kruger, 2008).
Synthesis of Carbohydrate-Substituted Bipyridines :
- Research on the synthesis of carbohydrate-substituted bipyridines from 2,2'-bipyridine-3,3'-dicarboxylic acid indicates potential applications in chiral ligand development and asymmetric catalysis (Assalit et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVVVVYHNKQXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433121 | |
Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-3-carboxylic acid | |
CAS RN |
220340-46-5 | |
Record name | [2,2'-Bipyridine]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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